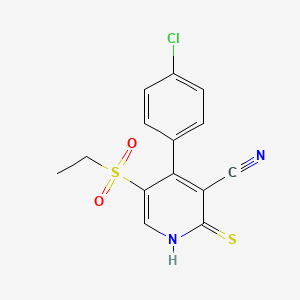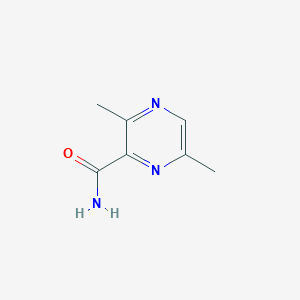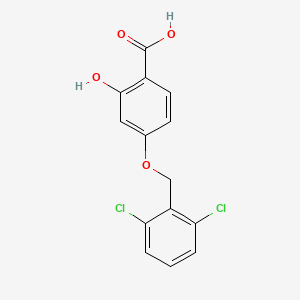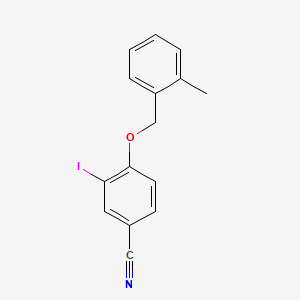
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a prop-2-yn-1-yl group, a 3-chloro-4-((2-fluorobenzyl)oxy)benzoate moiety, and an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, nitriles, and other substituted products.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The ester linkage allows the compound to undergo hydrolysis, releasing the active moieties that can interact with biological targets. The alkyne group can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. The chlorine and fluorine atoms enhance the compound’s reactivity and specificity towards certain biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzaldehyde
- Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzonitrile
- Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid
Uniqueness
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.
Propiedades
Fórmula molecular |
C17H12ClFO3 |
|---|---|
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
prop-2-ynyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2 |
Clave InChI |
MSOFEBINQMPKOE-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)




![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)



![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)
![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)

